1-(2-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide
Overview
Description
1-(2-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a methanesulfonamide moiety. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 2-fluorophenyl intermediate through halogenation reactions.
Piperazine Derivative Formation: The next step involves the formation of the 4-methylpiperazine derivative through nucleophilic substitution reactions.
Coupling Reaction: The final step is the coupling of the fluorophenyl intermediate with the piperazine derivative in the presence of a sulfonamide reagent under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to corresponding amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
1-(2-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group allows for strong binding interactions, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The sulfonamide moiety is crucial for the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-fluorophenyl)-4-methylpiperazin-2-ylmethanol
- 1-(2-fluorophenyl)ethyl][2-methyl-2-(4-methylpiperazin-1-yl)propyl]amine
Uniqueness
Compared to similar compounds, 1-(2-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FN3O2S/c1-17-8-10-18(11-9-17)7-6-16-21(19,20)12-13-4-2-3-5-14(13)15/h2-5,16H,6-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVRZTWEUIEUEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCNS(=O)(=O)CC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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